4-(Aminomethyl)pyridine-2,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)pyridine-2,6-dicarbonitrile is a heterocyclic organic compound with the molecular formula C8H6N4. This compound is characterized by a pyridine ring substituted with an aminomethyl group at the 4-position and two cyano groups at the 2- and 6-positions. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyridine-2,6-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2,6-dicarbonitrile.
Reaction Conditions: The reaction is usually carried out under mild conditions, with temperatures ranging from 30-50°C and a pressure of 6 bar.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Catalysts: Industrial processes may employ more efficient catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)pyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Oxidation yields pyridine-2,6-dicarboxylic acid derivatives.
Reduction: Reduction produces 4-(aminomethyl)pyridine-2,6-diamine.
Substitution: Substitution reactions yield various substituted pyridine derivatives.
Scientific Research Applications
4-(Aminomethyl)pyridine-2,6-dicarbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)pyridine-2,6-dicarbonitrile involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways: It may influence biochemical pathways related to cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarbonitrile: Lacks the aminomethyl group, making it less versatile in certain reactions.
4-Pyridinecarbonitrile: Contains only one cyano group, resulting in different reactivity and applications.
2,6-Dicyanopyridine: Similar structure but without the aminomethyl group, leading to distinct chemical behavior.
Uniqueness
4-(Aminomethyl)pyridine-2,6-dicarbonitrile is unique due to the presence of both aminomethyl and cyano groups, which confer a combination of reactivity and functionality not found in other similar compounds.
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-(aminomethyl)pyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-6-1-7(4-10)12-8(2-6)5-11/h1-2H,3,9H2 |
InChI Key |
RNAHXPNOZGNWCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)C#N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.